molecular formula C8H20Cl2N2O2 B2548775 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride CAS No. 7592-65-6

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride

Cat. No.: B2548775
CAS No.: 7592-65-6
M. Wt: 247.16
InChI Key: BVKJPEFZCXOGSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride typically involves the reaction of diethylamine with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups provide versatility in synthesis and reactivity, making it valuable in various scientific and industrial contexts .

Properties

IUPAC Name

2-[2-(diethylamino)ethylamino]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c1-3-10(4-2)6-5-9-7-8(11)12;;/h9H,3-7H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKJPEFZCXOGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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